molecular formula C20H21NO5 B1680522 Repirinast CAS No. 73080-51-0

Repirinast

Cat. No. B1680522
CAS RN: 73080-51-0
M. Wt: 355.4 g/mol
InChI Key: NFQIAEMCQGTTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Repirinast, marketed under the tradename Romet, is an antihistamine . It was originally developed as an asthma drug by Mitsubishi Tanabe Pharma for the Japanese market .


Synthesis Analysis

Algernon Pharmaceuticals has retained Zhejiang Ausun Pharmaceutical Co. of China to manufacture its own supply of cGMP grade Repirinast . Ausun has developed and optimized a new synthetic route to Repirinast .


Molecular Structure Analysis

Repirinast has a molecular formula of C20H21NO5 . Its IUPAC name is 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate . The structure of Repirinast contains 49 bonds in total, including 28 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

Repirinast has a molar mass of 355.390 g·mol−1 . It has a molecular weight of 355.4 g/mol . The exact mass and mono-isotopic mass of Repirinast are 355.14197277 g/mol .

Scientific Research Applications

Pharmacokinetics and Safety

Repirinast, identified as a new antiallergic agent for oral administration, has been studied for its pharmacokinetics and safety. A phase I study evaluated its tolerability and pharmacokinetics in healthy Chinese volunteers, using doses of 150, 300, or 450 mg. The study found that repirinast was well tolerated, with no serious adverse events reported. The pharmacokinetics showed that the maximum concentration (Cmax) was reached about 0.75 hours post-administration, and the mean half-life (t1/2) was approximately 16.21 hours. This study contributes significantly to understanding repirinast's safety profile and pharmacokinetic properties (Lv et al., 2018).

Clinical Effectiveness in Cough Variant Asthma

Another area of research has focused on repirinast's clinical efficacy in treating cough variant asthma (CVA) in children. A study conducted at Wuxi Children's Hospital compared the effects of repirinast and montelukast in children with CVA. The results showed that repirinast achieved similar efficacy to montelukast, with low recurrence rates and insignificant adverse reactions, suggesting its potential as an alternative treatment for CVA in children (Yon, 2015).

Pharmacokinetic Interaction Studies

Investigations into pharmacokinetic interactions of repirinast with other medications are also crucial. A study explored the interaction between theophylline and repirinast in asthmatic patients. It was found that co-administration of these drugs did not significantly affect the pharmacokinetics of theophylline, indicating no major interaction concerns (Takagi et al., 2004).

Future Directions

Algernon Pharmaceuticals has received a Notice of Allowance for the patent application of Repirinast from the Japanese Patent Office for the treatment of chronic kidney disease (CKD) . The company plans to investigate the use of Repirinast in acute interstitial nephritis, which causes inflammation of parts of the kidney .

properties

IUPAC Name

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223349
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repirinast

CAS RN

73080-51-0
Record name Repirinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73080-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repirinast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPIRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repirinast
Reactant of Route 2
Repirinast
Reactant of Route 3
Repirinast
Reactant of Route 4
Reactant of Route 4
Repirinast
Reactant of Route 5
Repirinast
Reactant of Route 6
Repirinast

Citations

For This Compound
266
Citations
N Yamada, S Kadowaki, K Takahashi… - Biochemical …, 1992 - Elsevier
Repirinast (MY-5116; isoarnyl 5,6-dihydro-7,8-diniethyl-4,5-dioxo-4H-pyrano[3,2-c]quino-line-2-carboxylate) is an anti-allergic drug of demonstrated effectiveness for treating bronchial …
Number of citations: 219 www.sciencedirect.com
C Lv, M Huang, Q Zhang, S Zong… - Brazilian Journal of …, 2018 - SciELO Brasil
… Pharmacokinetics of the active metabolite of the prodrug repirinast in … of repirinast in Chinese subjects is available. In this paper, the pharmacokinetics, safety and tolerability of repirinast …
Number of citations: 1 www.scielo.br
PC Patel, BC Rutherford, JA Lux… - Journal of allergy and …, 1992 - Elsevier
… Repirinast, a novel ingested antiallergic asthma medication … -order trial with ingested repirinast 300 mg twice daily for 7 … PC 20 after 6 days of repirinast or 6 days of placebo. In the 13 …
Number of citations: 1 www.sciencedirect.com
M Takei, K Endo, K Takahashi - British journal of pharmacology, 1992 - Wiley Online Library
1 When MY‐1250 (3.6 × 10 −5 m) was added to mast cells, it caused a rapid increase in adenosine 3′:5′‐cyclic monophosphate (cyclic AMP) and decrease in adenosine 5′‐…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
N Yamada, M Ohgaki, M Muramatsu - International archives of allergy …, 1993 - karger.com
… Repirinast also blocked antigen-induced airway hyperresponsiveness to inhaled acetylcholine. The inhibitory effect of repirinast … In this study, we investigated the effects of repirinast on …
Number of citations: 4 karger.com
D Beermann, HG Schaefer, M Wargenau… - European journal of …, 1992 - Springer
The pharmacokinetics of BAY w 8199, the active metabolite of the prodrug repirinast (BAY u 2372), has been investigated after oral administration of 150, 300 and 450 mg repirinast to …
Number of citations: 5 link.springer.com
HG Schaefer, D Beermann, R Horstmann… - Journal of …, 1993 - Elsevier
… antiasthmatic drug repirinast was investigated in two different studies after oral administration of 300 mg of repirinast. In each study, 12 healthy volunteers received the repirinast dose …
Number of citations: 8 www.sciencedirect.com
Y Kurumaji, M Shono - Dermatology, 1994 - karger.com
We describe the first case of drug-induced solar urticaria due to repirinast, an antiallergic drug developed and introduced into the market in Japan in 1987. The patient was a 72-year-…
Number of citations: 27 karger.com
M Takei, K Endo, K Takahashi - International archives of allergy and …, 1990 - karger.com
MY-1250, an active metabolite of Repirinast (MY-5116), strongly and dose-dependently inhibited the in vitro histamine release from rat peritoneal mast cells induced by antigen. The IC …
Number of citations: 2 karger.com
K Takagi, T Kuzuya, T Horiuchi, M Nadai… - European journal of …, 1989 - Springer
A possible pharmacokinetic interaction between theophylline and repirinast has been investigated in asthmatic patients. The kinetics of theophylline was studied in seven adult in-…
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.